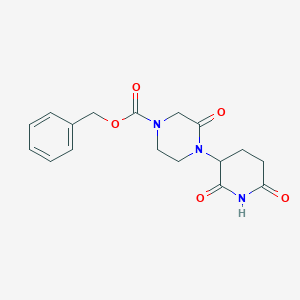
Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and piperazine rings. The benzyl group is then introduced through a series of reactions that may include nucleophilic substitution and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate has several scientific research applications, including:
Mass Spectrometry: It is used as an internal standard in mass spectrometry experiments, helping to calibrate and normalize measurements in proteomic analysis.
Enzymatic Studies: The compound is utilized in studying the mechanisms of various enzymes, providing insights into their function and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. For example, as a substrate for trypsin, it is cleaved at specific peptide bonds, allowing researchers to measure enzyme activity and identify cleavage sites in proteins. This interaction is crucial for understanding enzyme function and developing inhibitors that can modulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2,6-dioxopiperidin-3-yl)carbamate: This compound shares a similar core structure but lacks the piperazine ring, making it less versatile in certain applications.
Benzyl 2,6-dioxopiperidin-3-ylcarbamate: Another similar compound with a slightly different arrangement of functional groups, affecting its reactivity and applications.
Uniqueness
Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate stands out due to its combination of a benzyl group, piperidine ring, and piperazine ring. This unique structure provides a versatile platform for various chemical modifications and applications in scientific research. Its ability to serve as a substrate for protease enzymes and an internal standard in mass spectrometry highlights its significance in proteomics and drug discovery .
Properties
Molecular Formula |
C17H19N3O5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C17H19N3O5/c21-14-7-6-13(16(23)18-14)20-9-8-19(10-15(20)22)17(24)25-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,21,23) |
InChI Key |
WNNKPLFJIHAKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CCN(CC2=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















